molecular formula C9H11N3O B7473663 2-Ethyl-5,6-dimethyl-3-oxopyridazine-4-carbonitrile

2-Ethyl-5,6-dimethyl-3-oxopyridazine-4-carbonitrile

Cat. No. B7473663
M. Wt: 177.20 g/mol
InChI Key: RVTNTBDCYOMKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-5,6-dimethyl-3-oxopyridazine-4-carbonitrile, also known as EDC, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug development. EDC has a unique structure that makes it a promising candidate for the synthesis of new drugs.

Mechanism of Action

The mechanism of action of 2-Ethyl-5,6-dimethyl-3-oxopyridazine-4-carbonitrile is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. By inhibiting the production of prostaglandins, 2-Ethyl-5,6-dimethyl-3-oxopyridazine-4-carbonitrile is able to reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-Ethyl-5,6-dimethyl-3-oxopyridazine-4-carbonitrile has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1beta and tumor necrosis factor-alpha. 2-Ethyl-5,6-dimethyl-3-oxopyridazine-4-carbonitrile has also been shown to reduce the production of reactive oxygen species, which can cause damage to cells and tissues. Additionally, 2-Ethyl-5,6-dimethyl-3-oxopyridazine-4-carbonitrile has been found to increase the production of antioxidant enzymes, which help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Ethyl-5,6-dimethyl-3-oxopyridazine-4-carbonitrile in lab experiments is its high yield, which makes it a cost-effective option. Additionally, 2-Ethyl-5,6-dimethyl-3-oxopyridazine-4-carbonitrile is stable and easy to handle, making it a convenient compound to work with. However, one limitation of using 2-Ethyl-5,6-dimethyl-3-oxopyridazine-4-carbonitrile in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

The potential applications of 2-Ethyl-5,6-dimethyl-3-oxopyridazine-4-carbonitrile in drug development are vast, and there are many future directions that could be pursued. One direction could be to further investigate the mechanism of action of 2-Ethyl-5,6-dimethyl-3-oxopyridazine-4-carbonitrile, in order to better understand its effects on the body. Another direction could be to explore the potential use of 2-Ethyl-5,6-dimethyl-3-oxopyridazine-4-carbonitrile in the treatment of other diseases, such as autoimmune disorders. Additionally, future research could focus on developing new derivatives of 2-Ethyl-5,6-dimethyl-3-oxopyridazine-4-carbonitrile that exhibit even greater therapeutic potential.

Synthesis Methods

The synthesis of 2-Ethyl-5,6-dimethyl-3-oxopyridazine-4-carbonitrile involves the reaction of 2-ethyl-5,6-dimethyl-3-hydroxypyridazine-4-carbonitrile with acetic anhydride in the presence of a catalyst. The product is then purified using column chromatography. The yield of 2-Ethyl-5,6-dimethyl-3-oxopyridazine-4-carbonitrile obtained through this method is high, making it a cost-effective process.

Scientific Research Applications

2-Ethyl-5,6-dimethyl-3-oxopyridazine-4-carbonitrile has been extensively studied for its potential applications in drug development. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. 2-Ethyl-5,6-dimethyl-3-oxopyridazine-4-carbonitrile has also been shown to have a positive effect on the immune system by increasing the production of cytokines. Additionally, 2-Ethyl-5,6-dimethyl-3-oxopyridazine-4-carbonitrile has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

2-ethyl-5,6-dimethyl-3-oxopyridazine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-4-12-9(13)8(5-10)6(2)7(3)11-12/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTNTBDCYOMKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=C(C(=N1)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile

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